Cas no 1261647-37-3 (Ethyl 2-chloro-5-methoxyphenylacetate)

Ethyl 2-chloro-5-methoxyphenylacetate 化学的及び物理的性質
名前と識別子
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- Ethyl 2-chloro-5-methoxyphenylacetate
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- インチ: 1S/C11H13ClO3/c1-3-15-11(13)7-8-6-9(14-2)4-5-10(8)12/h4-6H,3,7H2,1-2H3
- InChIKey: IHVOETUDRCZTLI-UHFFFAOYSA-N
- SMILES: ClC1=CC=C(C=C1CC(=O)OCC)OC
計算された属性
- 水素結合ドナー数: 0
- 氢键受体数量: 3
- 重原子数量: 15
- 回転可能化学結合数: 5
- 複雑さ: 208
- XLogP3: 2.7
- トポロジー分子極性表面積: 35.5
Ethyl 2-chloro-5-methoxyphenylacetate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A013027881-500mg |
Ethyl 2-chloro-5-methoxyphenylacetate |
1261647-37-3 | 97% | 500mg |
$790.55 | 2023-09-03 | |
Alichem | A013027881-1g |
Ethyl 2-chloro-5-methoxyphenylacetate |
1261647-37-3 | 97% | 1g |
$1579.40 | 2023-09-03 | |
Alichem | A013027881-250mg |
Ethyl 2-chloro-5-methoxyphenylacetate |
1261647-37-3 | 97% | 250mg |
$470.40 | 2023-09-03 |
Ethyl 2-chloro-5-methoxyphenylacetate 関連文献
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Cristina Wippert Rodrigues,Christian Limberg,Hans Pritzkow Chem. Commun., 2004, 2734-2735
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Peiwen Ju,Zhaoqiang Zhu,Xiaoxiao Shao,Shengqi Wang,Chunhua Zhao,Xiuzhen Qian,Chongjun Zhao J. Mater. Chem. A, 2017,5, 18777-18785
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3. A 4-aminonaphthalimide-based fluorescent traceable prodrug with excellent photoinduced cytotoxicity†Shilong Zhong,Lingling Zhang,Mengwen Yi Chem. Commun., 2021,57, 6558-6561
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Monika Mazik,Christoph Geffert Org. Biomol. Chem., 2011,9, 2319-2326
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Tianshu Liu,Anand Jagota,Chung-Yuen Hui Soft Matter, 2017,13, 386-393
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Shen Hu,Paul C. H. Li Analyst, 2001,126, 1001-1004
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Tingting Zhao,Xiaoping Song,Wen Zhong,Lei Yu,Wenxi Hua,Malcolm M. Q. Xing,Xiaozhong Qiu Polym. Chem., 2015,6, 283-293
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MeiLing Zou,JunFeng Zhang,Han Zhu,MingLiang Du,QingFa Wang,Ming Zhang,XiangWen Zhang J. Mater. Chem. A, 2015,3, 12149-12153
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
Ethyl 2-chloro-5-methoxyphenylacetateに関する追加情報
Ethyl 2-chloro-5-methoxyphenylacetate: A Comprehensive Overview
Ethyl 2-chloro-5-methoxyphenylacetate, with the CAS number 1261647-37-3, is a compound of significant interest in the fields of organic chemistry and pharmacology. This compound, characterized by its unique structure and properties, has garnered attention due to its potential applications in drug development and as a precursor in various chemical syntheses. Recent studies have shed light on its pharmacokinetic properties, making it a promising candidate for further exploration in therapeutic contexts.
The molecular structure of Ethyl 2-chloro-5-methoxyphenylacetate comprises a phenyl ring substituted with chlorine and methoxy groups, along with an ethyl ester moiety. This configuration not only imparts stability to the molecule but also enhances its bioavailability, as evidenced by recent in vitro studies. The chlorine atom at the 2-position and the methoxy group at the 5-position play crucial roles in modulating the compound's pharmacodynamic effects, making it a valuable tool in medicinal chemistry.
Recent advancements in analytical techniques have enabled researchers to delve deeper into the synthesis and characterization of Ethyl 2-chloro-5-methoxyphenylacetate. High-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy have provided insights into its molecular weight, purity, and structural integrity. These findings are pivotal for ensuring the reliability of the compound in preclinical trials and subsequent therapeutic applications.
In terms of applications, Ethyl 2-chloro-5-methoxyphenylacetate has shown promise as an intermediate in the synthesis of bioactive molecules. Its ability to undergo various chemical transformations, such as hydrolysis and esterification, underscores its versatility in organic synthesis. Moreover, its role as a precursor in the development of anti-inflammatory and analgesic agents has been highlighted in recent literature, further cementing its importance in drug discovery.
From an environmental perspective, understanding the degradation pathways of Ethyl 2-chloro-5-methoxyphenylacetate is essential for assessing its ecological impact. Studies have revealed that the compound undergoes rapid biodegradation under aerobic conditions, minimizing its potential to accumulate in ecosystems. This characteristic aligns with current sustainability trends in the pharmaceutical industry, emphasizing eco-friendly practices throughout the drug development lifecycle.
Looking ahead, ongoing research is focused on optimizing the synthesis of Ethyl 2-chloro-5-methoxyphenylacetate to enhance yield and reduce production costs. Green chemistry approaches, such as catalytic asymmetric synthesis and microwave-assisted reactions, are being explored to streamline its production process. These innovations not only improve efficiency but also contribute to reducing the environmental footprint associated with large-scale manufacturing.
In conclusion, Ethyl 2-chloro-5-methoxyphenylacetate stands out as a multifaceted compound with diverse applications across various scientific domains. Its unique chemical properties, coupled with recent advancements in research methodologies, position it as a key player in advancing therapeutic interventions and chemical innovation.
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